3-(4-fluorophenyl)cyclobutane-1-carbaldehyde, Mixture of diastereomers
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Overview
Description
3-(4-fluorophenyl)cyclobutane-1-carbaldehyde, Mixture of diastereomers, is a chemical compound with the molecular formula C11H11FO and a molecular weight of 178.2 g/mol. This compound is notable for its unique structure, which includes a cyclobutane ring substituted with a 4-fluorophenyl group and an aldehyde functional group. It is used in various scientific experiments due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the desired fragments.
Industrial Production Methods
In an industrial setting, the production of 3-(4-fluorophenyl)cyclobutane-1-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid.
Reduction: 3-(4-fluorophenyl)cyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-fluorophenyl)cyclobutane-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-fluorophenyl)cyclobutane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atom on the phenyl ring can influence the reactivity and stability of the compound through electronic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)cyclobutane-1-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-(4-bromophenyl)cyclobutane-1-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
3-(4-methylphenyl)cyclobutane-1-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(4-fluorophenyl)cyclobutane-1-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.
Properties
CAS No. |
1782566-73-7 |
---|---|
Molecular Formula |
C11H11FO |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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